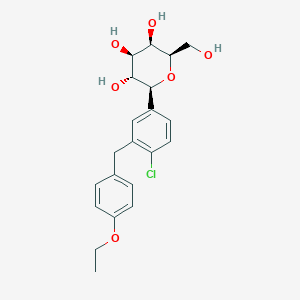

galacto-Dapagliflozin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-IFLJBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2 Inhibitor Analog

This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical and pharmacological properties, and methodologies for its synthesis and analysis.

Chemical Structure and Identification

This compound, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar moiety, differing in the stereochemistry at the C4' position.

Chemical Identifiers:

-

IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

-

Molecular Formula: C21H25ClO6[1]

-

CAS Number: 1408245-02-2[1]

Physicochemical and Pharmacological Properties

This compound exhibits distinct inhibitory activity against human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.

| Property | Value | Transporter | Reference |

| Inhibitor Constant (Ki) | 25 nM | hSGLT2 | [3][4][5][6][7] |

| 25,000 nM | hSGLT1 | [3][4][5][6][7] | |

| Half-time off-rate (t1/2,Off) | ≈ 20–30 s | hSGLT2 | [3][4][5] |

| 1–2 s | hSGLT1 | [3][4][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from Dapagliflozin through a multi-step process involving protection, epimerization, and deprotection. The following is a generalized protocol based on established methods for the synthesis of Dapagliflozin and its analogs.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound from Dapagliflozin.

Methodology:

-

Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are protected, commonly through acetylation using acetic anhydride (B1165640) in the presence of a catalyst like pyridine. This prevents side reactions in subsequent steps.

-

Oxidation at C4': The protected Dapagliflozin is subjected to an oxidation reaction to convert the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

-

Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired stereochemistry.

-

Deprotection: The protecting groups are removed to yield this compound. For acetyl groups, this is typically done by hydrolysis using a base such as sodium methoxide (B1231860) in methanol.

-

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.

Determination of Inhibitory Activity (Ki)

The inhibitory constant (Ki) of this compound against hSGLT1 and hSGLT2 can be determined using electrophysiological methods.

Experimental Workflow for Ki Determination:

Caption: Workflow for determining the inhibitory constant (Ki).

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is held at a constant voltage.

-

Substrate Application: A solution containing D-glucose is applied to the cells to induce a current mediated by the expressed SGLT transporter.

-

Inhibitor Application: Once a stable baseline current is established, solutions containing varying concentrations of this compound are applied to the cells.

-

Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is measured. The Ki value is then calculated by fitting the concentration-response data to the appropriate inhibition model.

Potential Signaling Pathway Interactions

While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is plausible that this compound may exert similar effects.

PI3K/AKT Signaling Pathway

Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, survival, and metabolism.

References

- 1. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. File:Dapagliflozin structure.svg - Wikimedia Commons [commons.wikimedia.org]

A Technical Guide to the Synthesis and Biological Evaluation of Dapagliflozin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin (B1669812) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] By blocking SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[2][4][5] Its mechanism of action is independent of insulin (B600854) secretion, offering a complementary approach to other antihyperglycemic therapies.[1][6] The clinical success of Dapagliflozin has spurred research into the synthesis and evaluation of its derivatives to explore potential improvements in efficacy, selectivity, pharmacokinetic profiles, and to investigate additional therapeutic applications, such as for heart failure and chronic kidney disease.[7] This guide provides a comprehensive overview of the synthetic strategies for creating Dapagliflozin derivatives and the methodologies for their biological evaluation.

Synthesis of Dapagliflozin and Its Derivatives

The core structure of Dapagliflozin is a C-aryl glucoside.[1] Synthetic strategies generally involve the coupling of a glucose-based moiety with a substituted aromatic aglycone. Several synthetic routes have been developed, with variations aimed at improving yield, purity, and environmental friendliness.[1][8]

A common approach involves the reaction of a protected gluconolactone (B72293) with an aryl lithium reagent, which is generated in situ from an aryl bromide.[1] The resulting intermediate is then subjected to reduction and deprotection steps to yield the final C-aryl glucoside.[1]

Synthesis of Key Metabolites and Derivatives:

-

Metabolites: Key metabolites of Dapagliflozin that have been synthesized for biological investigation include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin.[9] Synthetic protocols have been developed to access these compounds, which are important for understanding the drug's metabolic fate and the pharmacological activity of its byproducts.[9]

-

Nitric Oxide (NO) Donating Derivatives: To address cardiovascular complications often associated with type 2 diabetes, novel hybrids of Dapagliflozin incorporating a nitric oxide (NO) donor moiety have been designed and synthesized.[1][10] This strategy aims to combine the antihyperglycemic effect of SGLT2 inhibition with the antithrombotic properties of NO.[10]

-

Gem-difluoromethylenated Analogs: Modifications to the glucose moiety, such as the introduction of a gem-difluoromethylene group, have been explored.[11] Some of these analogs have shown enhanced in vitro inhibitory activity against human SGLT2 compared to the parent compound.[11]

Below is a generalized workflow for the synthesis of Dapagliflozin derivatives.

Biological Evaluation

The biological evaluation of Dapagliflozin derivatives is crucial to determine their potency, selectivity, and potential as therapeutic agents. This involves a series of in vitro and in vivo studies.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Dapagliflozin and its derivatives is the inhibition of SGLT2 in the proximal tubules of the kidneys.[2][7] This prevents the reabsorption of filtered glucose, leading to its excretion in the urine.[4] Beyond SGLT2 inhibition, studies suggest that Dapagliflozin may also exert its effects through other signaling pathways, such as the PI3K-Akt signaling pathway, which is involved in cellular processes like oxidative stress and endothelial function.[12] SGLT2 inhibitors have also been shown to improve cardiac function through the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cGMP-dependent protein kinase (PKG) signaling pathway.[13]

In Vitro Evaluation

SGLT2 Inhibition Assays: The inhibitory activity of Dapagliflozin derivatives against SGLT2 is typically assessed using cell-based assays.[5] A common method utilizes human kidney cell lines, such as HK-2, which endogenously express SGLT2.[14][15] The assay measures the uptake of a fluorescent glucose analog, like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), into the cells.[15] A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of glucose uptake via SGLT2.[15]

Table 1: In Vitro SGLT2 Inhibitory Activity of Dapagliflozin and a Derivative

| Compound | SGLT2 Inhibition | Assay System | Reference |

|---|---|---|---|

| Dapagliflozin | IC50 = 1.1 nM | Human SGLT2 | [16] |

| Phlorizin | 30.2% decrease in Na+-dependent glucose uptake at 100 µM | 2-NBDG uptake in HK-2 cells | [15] |

| Dapagliflozin | 43.7% decrease in Na+-dependent glucose uptake at 500 nM | 2-NBDG uptake in HK-2 cells | [15] |

| Gem-difluoromethylenated Analog (at C-4) | IC50 = 0.35 nM | In vivo rat model | [11] |

| NO-releasing hybrid 2 | Moderate SGLT2 inhibitory effects | Not specified |[10] |

In Vivo Evaluation

Animal Models: The in vivo efficacy of Dapagliflozin derivatives is often evaluated in animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats.[5][17] These studies assess the compound's ability to improve glucose homeostasis.

Key Parameters Measured:

-

Fasting and fed plasma glucose levels: To determine the effect on overall glycemic control.[5][17]

-

Oral glucose tolerance test (OGTT): To assess the improvement in glucose disposal after a glucose challenge.[5]

-

Urinary glucose excretion: To confirm the mechanism of action.[5]

-

Body weight: As SGLT2 inhibitors can lead to weight loss.[18]

-

Hemoglobin A1c (HbA1c): A long-term marker of glycemic control.[18]

Table 2: Summary of In Vivo Efficacy Data for Dapagliflozin

| Animal Model | Dose | Key Findings | Reference |

|---|---|---|---|

| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 mg/kg (single dose) | Reduced hyperglycemia | [5][17] |

| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 mg/kg (once daily for 2 weeks) | Significantly lowered fasting and fed glucose levels | [5][17] |

| Normal rats | 0.1 - 1.0 mg/kg (single dose) | Improved glucose tolerance | [5] |

| STZ-induced diabetic rats | 1 mg/kg/day for 8 weeks | Significantly reduced blood glucose, ameliorated cardiac dysfunction, and improved myocardial fibrosis |[19] |

Pharmacokinetics

The pharmacokinetic profile of Dapagliflozin has been well-characterized.[3] It is rapidly absorbed after oral administration, with a half-life of approximately 12.9 hours.[2][3] Metabolism occurs primarily in the liver and kidneys via glucuronidation to inactive metabolites.[2][3] When evaluating derivatives, it is essential to assess their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as structural modifications can significantly alter these parameters.

Experimental Protocols

Protocol: In Vitro SGLT2 Inhibition Assay using 2-NBDG in HK-2 Cells

This protocol is adapted from methodologies described for screening SGLT2 inhibitors.[15]

-

Cell Culture:

-

Culture human kidney 2 (HK-2) cells in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in 96-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a Na+-containing or Na+-free buffer.

-

Pre-incubate the cells with various concentrations of the Dapagliflozin derivative or vehicle control for a specified time (e.g., 30 minutes).

-

Add 2-NBDG (e.g., 200 µM) to each well and incubate for a predetermined optimal time (e.g., 60 minutes).

-

To determine non-specific uptake, perform competition experiments by co-incubating with a high concentration of D-glucose (e.g., 30 mM).

-

Terminate the uptake by washing the cells with ice-cold Na+-free buffer.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of the intracellular 2-NBDG using a fluorescence microplate reader.

-

Calculate the percentage of SGLT2 inhibition by comparing the fluorescence in compound-treated wells to vehicle-treated wells, after subtracting the background fluorescence from Na+-free conditions.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol: In Vivo Efficacy Study in a Diabetic Rat Model

This protocol provides a general framework for assessing the antihyperglycemic effects of Dapagliflozin derivatives in a model like the Zucker diabetic fatty (ZDF) rat.[5]

-

Animal Model and Acclimatization:

-

Use male ZDF rats, a model of type 2 diabetes.

-

Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.

-

-

Dosing:

-

Administer the Dapagliflozin derivative orally via gavage once daily for the duration of the study (e.g., 14 days).

-

Include a vehicle control group and a positive control group (e.g., Dapagliflozin).

-

-

Measurements:

-

Blood Glucose: Collect blood samples from the tail vein at regular intervals (e.g., before the first dose, and on specified days of the study) to measure fasting and fed plasma glucose levels.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (e.g., 2 g/kg) and measure blood glucose levels at 0, 30, 60, and 120 minutes post-glucose administration.

-

Urine Collection: House the rats in metabolic cages to collect 24-hour urine samples and measure urinary glucose excretion.

-

Body Weight: Record the body weight of each animal regularly throughout the study.

-

-

Data Analysis:

-

Analyze the changes in blood glucose, body weight, and urinary glucose excretion over time.

-

Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups with the control group.

-

Conclusion

The development of Dapagliflozin derivatives represents a promising avenue for advancing the treatment of type 2 diabetes and related comorbidities. By systematically synthesizing and evaluating new analogs, researchers can identify compounds with improved pharmacological profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel Dapagliflozin derivatives, ultimately contributing to the discovery of next-generation SGLT2 inhibitors.

References

- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Design, synthesis and biological evaluation of nitric oxide releasing derivatives of dapagliflozin as potential anti-diabetic and anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Study of Dapagliflozin in Patients With Type 2 Diabetes Receiving High Doses of Insulin Plus Insulin Sensitizers: Applicability of a novel insulin-independent treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]

Physicochemical Characterization of Novel Dapagliflozin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characterization of novel analogs of Dapagliflozin (B1669812), a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The development of new Dapagliflozin analogs is a promising avenue for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and expanding the clinical applications of SGLT2 inhibitors. This document outlines the key physicochemical properties of several classes of novel Dapagliflozin analogs, details the experimental protocols for their characterization, and visualizes relevant pathways and workflows.

Introduction to Dapagliflozin and SGLT2 Inhibition

Dapagliflozin is a C-glycosyl compound that functions as a selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.[1][2][3][4]

The therapeutic potential of SGLT2 inhibitors extends beyond glycemic control, with demonstrated benefits in cardiovascular and renal health.[5][6] Consequently, there is significant interest in the discovery and development of novel Dapagliflozin analogs with improved properties. A thorough physicochemical characterization of these new chemical entities is a critical step in the drug development process, as it influences their formulation, bioavailability, and overall clinical performance.

Novel Dapagliflozin Analogs and their Physicochemical Properties

Recent research has focused on the synthesis and evaluation of several new classes of Dapagliflozin analogs. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. While comprehensive physicochemical data for many novel compounds are not always publicly available, this section summarizes the key findings for some recently developed analog series.

Table 1: Physicochemical and Biological Activity Data of Novel Dapagliflozin Analogs

| Analog Class | Specific Compound Example | Molecular Weight ( g/mol ) | C log P | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin (Reference) | - | 408.87 | 3.4 | 1.12 | 1390 | ~1241 | [5][7] |

| C-benzyl glucoside analogs | Compound 14 | Not Reported | Not Reported | 0.64 | 500 | ~781 | [8] |

| Gem-difluoromethylenated analogs | Compound 11 | Not Reported | Not Reported | 0.35 | Not Reported | Not Reported | |

| Nitric oxide releasing derivatives | Compound 2 | Not Reported | Not Reported | Moderate Inhibition | Not Reported | Not Reported | [9] |

| Thiazolylmethylphenyl glucosides | Compound 14v | Not Reported | 2.7 - 3.0 | 0.720 | Not Reported | Not Reported | [7] |

| Thiazolylmethylphenyl glucosides | Compound 14y | Not Reported | 2.7 - 3.0 | 0.772 | Not Reported | Not Reported | [7] |

| Macrocyclic C-aryl glucosides | Compound 23 | Not Reported | Not Reported | 0.899 | Not Reported | Not Reported | [10] |

| Macrocyclic C-aryl glucosides | Compound 40 | Not Reported | Not Reported | 0.778 | Not Reported | Not Reported | [10][11] |

Note: "Not Reported" indicates that the data was not found in the cited literature. IC50 values represent the half-maximal inhibitory concentration and are a measure of the compound's potency.

Experimental Protocols for Physicochemical Characterization

A comprehensive physicochemical characterization is essential for the preclinical development of novel drug candidates. The following protocols are standard methods used for the evaluation of Dapagliflozin and its analogs.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug.

Method: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (typically 1-5 mg/mL).

-

Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (for basic compounds) or sodium hydroxide (B78521) (for acidic compounds).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For compounds with low aqueous solubility, co-solvents or computational methods may be employed.

Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)

LogP (octanol-water partition coefficient) and logD (distribution coefficient at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.

Method: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance). The two phases should be mutually saturated.

-

Sample Addition: Add a known amount of the test compound to the biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure the compound has reached equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol (B41247) and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation:

-

logP (for the non-ionized form): logP = log([Compound]octanol / [Compound]water)

-

logD (at a specific pH): logD = log([Compound]octanol / [Compound]aqueous)

-

Solubility Determination

Aqueous solubility is a crucial property that affects drug dissolution and absorption.

Method: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: Filter or centrifuge the suspension to remove undissolved solids.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.

3.4.1. Powder X-ray Diffraction (PXRD)

-

Purpose: To determine the crystallinity and polymorphic form of the compound.

-

Methodology: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is unique to the crystalline form of the substance.

3.4.2. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point, glass transition temperature, and other thermal events.

-

Methodology: A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic or exothermic events are recorded as peaks in the thermogram.

3.4.3. Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability and determine the presence of solvates or hydrates.

-

Methodology: The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss indicates decomposition or desolvation.

3.4.4. Dynamic Vapor Sorption (DVS)

-

Purpose: To assess the hygroscopicity of the compound.

-

Methodology: The sample is exposed to varying levels of relative humidity at a constant temperature, and the change in mass due to water sorption or desorption is measured.

3.4.5. Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the morphology and particle size of the solid material.

-

Methodology: A focused beam of electrons is scanned over the sample surface to create an image.

Visualizations: Signaling Pathways and Experimental Workflows

SGLT2 Inhibition Signaling Pathway

The primary mechanism of action of Dapagliflozin and its analogs is the inhibition of SGLT2 in the renal proximal tubule.

References

- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Design, synthesis and biological evaluation of nitric oxide releasing derivatives of dapagliflozin as potential anti-diabetic and anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel macrocyclic C-aryl glucoside SGLT2 inhibitors as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of galacto-Dapagliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of galacto-Dapagliflozin, an analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This guide details the core methodologies for assessing its inhibitory activity against human SGLT2 and SGLT1, outlines relevant cell-based functional assays, and explores the key signaling pathways modulated by SGLT2 inhibition. All quantitative data is presented in standardized tables, and experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of the preclinical evaluation of this compound.

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents that have revolutionized the management of type 2 diabetes mellitus. By blocking glucose reabsorption in the proximal tubules of the kidneys, these agents lower blood glucose levels independently of insulin (B600854) action.[1] Dapagliflozin is a highly selective SGLT2 inhibitor.[2] Chemical modifications to the parent compound, such as the alteration of the glucose moiety to galactose in this compound, are explored to investigate structure-activity relationships and refine pharmacological profiles. A thorough in vitro characterization is the foundational step in evaluating the potential of such analogs. This guide outlines the essential in vitro assays and conceptual frameworks for the characterization of this compound's activity.

Quantitative Analysis of Inhibitory Activity

The primary in vitro assessment of a novel SGLT2 inhibitor is the determination of its binding affinity and inhibitory potency against the target transporter and its isoforms. The data for this compound is summarized below, with Dapagliflozin included for comparative context.

| Compound | Target | Parameter | Value | Selectivity (SGLT1/SGLT2) |

| This compound | hSGLT2 | K_i | 2 nM | >12,500-fold |

| hSGLT1 | K_i | >25,000 nM | ||

| Dapagliflozin | hSGLT2 | IC_50 | 2.9 nM | ~317-fold |

| hSGLT1 | IC_50 | 920.4 nM |

K_i (Inhibition Constant) reflects the binding affinity of the compound to the transporter. A lower K_i value indicates a higher binding affinity. IC_50 (Half-maximal Inhibitory Concentration) is the concentration of the inhibitor required to reduce the rate of a biological process by 50%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe representative protocols for the key experiments used to characterize SGLT2 inhibitors like this compound.

Radioligand Binding Assay for SGLT2

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the SGLT2 transporter, allowing for the determination of the inhibition constant (K_i).

Objective: To determine the binding affinity of this compound for human SGLT1 and SGLT2.

Materials:

-

Membrane preparations from HEK293 cells stably overexpressing human SGLT2 or SGLT1.

-

Radioligand (e.g., [³H]dapagliflozin).

-

Test compound: this compound.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells overexpressing the target transporter in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), the radioligand at a concentration close to its K_d value, and varying concentrations of this compound.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC_50 values are determined by non-linear regression of the competition binding data. The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.

Cell-Based Glucose Uptake Assay

This functional assay measures the inhibition of glucose transport into cells that endogenously or recombinantly express SGLT2.

Objective: To determine the functional potency (IC_50) of this compound in inhibiting SGLT2-mediated glucose uptake.

Materials:

-

Human kidney proximal tubule cells (e.g., HK-2) or HEK293 cells stably expressing hSGLT2.[3]

-

Fluorescent D-glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][5]

-

Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Sodium-free buffer (for determining non-SGLT mediated uptake).

-

Test compound: this compound.

-

96-well, black, clear-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and culture until they form a confluent monolayer.[6]

-

Pre-incubation: Wash the cells with a sodium-free buffer. Then, pre-incubate the cells with varying concentrations of this compound in a sodium-containing buffer for 15-30 minutes at 37°C. Include control wells with vehicle only (total uptake) and wells with a sodium-free buffer (non-SGLT mediated uptake).[4]

-

Initiation of Uptake: Add the fluorescent glucose analog, 2-NBDG, to each well to a final concentration of 100-200 µM.[6]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]

-

Termination of Uptake: Stop the uptake by aspirating the medium and washing the cells three times with an ice-cold sodium-free buffer.[4]

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation/emission ~485/535 nm).[6]

-

Data Analysis: Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the total uptake. Determine the IC_50 value by plotting the percentage of inhibition of SGLT2-mediated glucose uptake against the log concentration of this compound and fitting the data using non-linear regression.[4]

Visualization of Methodologies and Pathways

Diagrams are provided to visually represent the experimental workflow and the key signaling pathways influenced by SGLT2 inhibition.

Caption: Experimental workflow for in vitro characterization.

References

- 1. Frontiers | SGLT2 inhibitors suppress epithelial–mesenchymal transition in podocytes under diabetic conditions via downregulating the IGF1R/PI3K pathway [frontiersin.org]

- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Investigating the Therapeutic Potential of Dapagliflozin Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes and has demonstrated significant cardiovascular and renal benefits. However, the parent molecule exhibits certain physicochemical limitations, including hygroscopicity and thermal instability, which can present challenges during manufacturing and formulation.[1][2] This technical guide explores the therapeutic potential of Dapagliflozin prodrugs, designed to overcome these limitations while retaining the therapeutic efficacy of the parent compound. We delve into the design, synthesis, and evaluation of these prodrugs, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Rationale for Dapagliflozin Prodrug Development

The primary motivation for developing Dapagliflozin prodrugs is to enhance the drug's physicochemical properties.[1][2] Specifically, the goals are to:

-

Improve Stability: Reduce hygroscopicity (the tendency to absorb moisture from the air) and increase thermal stability, leading to a more robust and manufacturable drug substance.[1][2]

-

Enhance Manufacturability: A more stable compound simplifies the manufacturing process, potentially reducing costs and improving batch-to-batch consistency.[3]

-

Maintain Therapeutic Efficacy: The prodrug strategy aims to deliver Dapagliflozin effectively in vivo, ensuring that the pharmacokinetic and pharmacodynamic profiles remain comparable to the parent drug.[1][2]

Ester prodrugs of Dapagliflozin have emerged as a promising approach. These compounds are designed to be inactive until they are metabolized in the body to release the active Dapagliflozin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Dapagliflozin prodrugs.

Table 1: Comparative Pharmacokinetics of Dapagliflozin Ester Prodrugs and Dapagliflozin Propanediol Hydrate (DPD) in Dogs [2]

| Compound | Cmax (µg/mL) | AUC0-48h (µg·h/mL) |

| DPD (Farxiga®) | 1.67 | 14.27 |

| Prodrug 8a | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8b | 1.35 | 14.78 |

| Prodrug 8c | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8d | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8e | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8f | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8g | Significantly Lower than DPD | Significantly Lower than DPD |

| Prodrug 8h | Significantly Lower than DPD | Significantly Lower than DPD |

Table 2: Bioanalytical Method Validation for Dapagliflozin in Rat Plasma using UHPLC-Q-Orbitrap MS [4]

| Parameter | Result |

| Linearity Range | 10-10000 µg/L |

| Determination Coefficient (R²) | 0.9987 |

| Lower Limit of Quantification (LLOQ) | 10 µg/L |

| Precision (RSD%) | < 10% |

| Accuracy (RE%) | < 10% |

| Extraction Recovery | 86.16–96.06% |

| Matrix Effect (RSD%) | 2.18–5.15% |

| Stability (RSD%) | 2.34–6.03% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of Dapagliflozin prodrugs.

Synthesis of Dapagliflozin Ester Prodrugs

This protocol describes a general method for the synthesis of Dapagliflozin ester prodrugs. The specific acylating agent would be varied to produce different ester prodrugs (e.g., acetate (B1210297), formate).

Objective: To synthesize ester prodrugs of Dapagliflozin.

Materials:

-

Dapagliflozin

-

Acylating agent (e.g., Acetic anhydride, Formic acid)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC))

-

Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: Dissolve Dapagliflozin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the acylating agent (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Dapagliflozin) is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Dapagliflozin ester prodrug.

-

Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Stability Studies

This protocol outlines a method for assessing the stability of Dapagliflozin prodrugs under various stress conditions.

Objective: To evaluate the stability of Dapagliflozin prodrugs under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

-

Dapagliflozin prodrug

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the Dapagliflozin prodrug in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid prodrug in an oven at 60°C for 7 days.

-

Photolytic Degradation: Expose the solid prodrug to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.

-

-

Sample Preparation for Analysis:

-

For liquid samples (acid, base, oxidative), neutralize the solutions (acid with NaOH, base with HCl) and dilute to a suitable concentration with the mobile phase.

-

For solid samples (thermal, photolytic), dissolve a known amount in a suitable solvent and dilute to a suitable concentration with the mobile phase.

-

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact prodrug from any degradation products.

-

Data Analysis: Calculate the percentage of the remaining prodrug in each sample compared to an unstressed control sample.

Hygroscopicity Testing

This protocol describes a method for determining the hygroscopicity of Dapagliflozin prodrugs using Gravimetric Sorption Analysis (GSA).

Objective: To assess the moisture sorption characteristics of Dapagliflozin prodrugs.

Materials:

-

Dapagliflozin prodrug

-

Gravimetric Sorption Analyzer (GSA)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the Dapagliflozin prodrug onto the GSA sample pan.

-

Equilibration: Equilibrate the sample at a defined relative humidity (RH), typically 40% RH, at 25°C until a stable weight is achieved.

-

Sorption/Desorption Cycle:

-

Sorption: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the weight change is negligible.

-

Desorption: Decrease the RH in a stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

-

Determine the hygroscopicity classification based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial standards.

-

Pharmacokinetic Study in Sprague-Dawley Rats

This protocol details a pharmacokinetic study of a Dapagliflozin prodrug in rats.[4]

Objective: To determine the pharmacokinetic profile of a Dapagliflozin prodrug after oral administration to Sprague-Dawley rats.[4]

Animals:

-

Male Sprague-Dawley rats (200-250 g)

-

Animals should be acclimatized for at least one week before the experiment.

-

Fasted overnight before dosing, with free access to water.

Materials:

-

Dapagliflozin prodrug

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

Validated bioanalytical method (LC-MS/MS) for the quantification of the prodrug and Dapagliflozin in rat plasma.[4]

Procedure:

-

Dosing: Administer a single oral dose of the Dapagliflozin prodrug formulation to the rats via oral gavage. The dose will depend on the specific prodrug and study objectives.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.[4]

-

Plasma Preparation: Immediately transfer the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples at 4000 rpm for 5 minutes to separate the plasma.[4]

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis:

-

Thaw the plasma samples on the day of analysis.

-

Prepare the samples for analysis according to the validated LC-MS/MS method. This typically involves protein precipitation with a solvent like acetonitrile.[4]

-

Analyze the samples to determine the concentrations of the Dapagliflozin prodrug and the active Dapagliflozin.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL/F).

-

Visualization of Signaling Pathways and Workflows

Dapagliflozin Mechanism of Action and Signaling Pathway

Experimental Workflow for Dapagliflozin Prodrug Evaluation

Conclusion

The development of Dapagliflozin prodrugs represents a promising strategy to enhance the physicochemical properties of this important therapeutic agent. The data presented in this guide indicate that ester prodrugs can be synthesized to have improved stability and hygroscopicity while maintaining a pharmacokinetic profile comparable to the parent drug. The detailed experimental protocols provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of these and other Dapagliflozin prodrugs. The visualization of the underlying signaling pathways and experimental workflows serves to contextualize the research and development process. Further investigation into the long-term stability, safety, and efficacy of lead prodrug candidates is warranted to advance these promising compounds toward clinical application.

References

- 1. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. | Semantic Scholar [semanticscholar.org]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]

A Technical Guide to galacto-Dapagliflozin (CAS Number: 1408245-02-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of galacto-Dapagliflozin, a C-aryl glycoside and a stereoisomer of the well-known SGLT2 inhibitor, Dapagliflozin. This document consolidates available data on its chemical properties, mechanism of action, and inhibitory activity. Detailed, representative experimental protocols for its synthesis, biological evaluation, and analytical characterization are presented to support further research and development. The information is structured to be a valuable resource for professionals in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, with the CAS number 1408245-02-2, is the D-galactose isomer of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a key membrane protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels, a mechanism that has proven effective in the management of type 2 diabetes mellitus.[2] While Dapagliflozin has been extensively studied and approved for clinical use, its galacto-isomer provides a valuable tool for understanding the structure-activity relationships of SGLT inhibitors. This guide focuses on the technical aspects of this compound, presenting its known characteristics and detailed methodologies for its study.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1408245-02-2 |

| IUPAC Name | (2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Synonyms | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol |

| Molecular Formula | C₂₁H₂₅ClO₆ |

| Molecular Weight | 408.9 g/mol |

| Appearance | Crystalline Solid |

| Purity | ≥95% |

Mechanism of Action and Biological Activity

Like its glucose counterpart, this compound is an inhibitor of sodium-glucose cotransporters. Its primary mechanism of action involves the competitive inhibition of SGLT2, which is predominantly located in the S1 segment of the proximal renal tubule.[1] By blocking SGLT2, this compound is expected to reduce the reabsorption of filtered glucose from the tubular fluid, leading to its excretion in the urine.

Inhibitory Activity

The inhibitory potency and selectivity of this compound against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) have been quantified and are presented below.

| Parameter | hSGLT1 | hSGLT2 | Selectivity (SGLT1/SGLT2) |

| Kᵢ (nM) | 25,000 | 2 | 12,500-fold |

| Dissociation Half-Time (t½, off) | 1-2 seconds | Not explicitly stated, but implied to be slower than for hSGLT1 | - |

Kᵢ (Inhibition Constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

The data indicates that this compound is a potent inhibitor of hSGLT2 with a high degree of selectivity over hSGLT1.[3]

Signaling Pathway

The proposed mechanism of action for SGLT2 inhibitors like this compound is illustrated in the following signaling pathway diagram.

Caption: SGLT2 Inhibition Pathway.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis, biological evaluation, and analytical characterization of this compound.

Synthesis of this compound (Representative Protocol)

Step 1: Preparation of the Aryl Lithium Reagent

-

To a solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium reagent.

Step 2: C-Glycosylation

-

In a separate flask, dissolve per-O-trimethylsilyl-D-galactonolactone in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared aryl lithium reagent from Step 1 to the solution of the protected galactonolactone.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

Step 3: Reductive Deprotection

-

Quench the reaction at -78 °C by the addition of a solution of methanesulfonic acid in methanol (B129727).

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in a mixture of dichloromethane (B109758) and acetonitrile.

-

Cool the solution to 0 °C and add triethylsilane (Et₃SiH) followed by boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Caption: Synthetic Workflow for this compound.

SGLT2 Inhibition Assay (Representative Protocol)

The following is a representative protocol for a radioligand binding assay to determine the inhibitory activity of compounds like this compound on SGLT2.[1][5]

Materials:

-

HEK293 cells stably expressing human SGLT2 (hSGLT2).

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).

-

Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Radioligand: [³H]dapagliflozin.[1]

-

Non-labeled SGLT2 inhibitor (for determining non-specific binding, e.g., Dapagliflozin).

-

Test compound: this compound.

-

96-well filter plates with GF/C filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSGLT2 cells to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, unlabeled SGLT2 inhibitor (for non-specific binding), or the test compound (this compound) at various concentrations.

-

Add the radioligand ([³H]dapagliflozin) at a concentration close to its K_d value.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the GF/C filter plate.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: SGLT2 Inhibition Assay Workflow.

Analytical Characterization (Representative Protocol)

A validated LC-MS/MS method is crucial for the accurate quantification and characterization of this compound and its isomers. The following is a representative protocol.[6][7]

Instrumentation:

-

HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical composition could be 20:80 (v/v) aqueous:organic.[6]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor → Product Ion Transition: For Dapagliflozin, a common transition is m/z 426.2 → 107.2.[7] A similar transition would be optimized for this compound.

Procedure:

-

Standard Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

-

Sample Preparation: For analysis from a formulation, dissolve the sample in the mobile phase. For biological matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary.

-

LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Data Analysis: Generate a calibration curve from the peak areas of the standard solutions. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound is a potent and highly selective inhibitor of hSGLT2. Its study provides valuable insights into the structure-activity relationships of SGLT inhibitors. This technical guide has summarized the available quantitative data and provided detailed, representative experimental protocols to facilitate further research into this and related compounds. The provided workflows and methodologies offer a solid foundation for scientists and researchers in the field of diabetes drug discovery and development.

References

The Convergence of Anti-Diabetic and Anti-Thrombotic Therapies: A Technical Guide to Nitric Oxide-Releasing Dapagliflozin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular complications remain a leading cause of morbidity and mortality in patients with type 2 diabetes mellitus (T2DM). This has spurred the development of novel therapeutic agents that not only manage hyperglycemia but also confer cardiovascular protection. This technical guide delves into the discovery and synthesis of a promising new class of hybrid agents: nitric oxide (NO)-releasing derivatives of dapagliflozin (B1669812). Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, effectively controls blood glucose levels. The conjugation of a nitric oxide-donating moiety to the dapagliflozin scaffold aims to synergistically address both hyperglycemia and the increased risk of thrombosis in diabetic patients by leveraging the vasodilatory and anti-platelet aggregation properties of NO. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and a summary of the biological evaluation of these novel compounds, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

Type 2 diabetes mellitus is intrinsically linked to a heightened risk of cardiovascular diseases, including heart failure and thrombotic events.[1] While SGLT2 inhibitors like dapagliflozin have demonstrated significant cardiovascular benefits beyond their glucose-lowering effects, there is a continuous drive to develop therapies with enhanced cardioprotective profiles.[1] Nitric oxide is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and reducing neutrophil adherence.[1][2]

The strategic hybridization of dapagliflozin with a nitric oxide donor presents a novel therapeutic approach to concurrently manage hyperglycemia and mitigate cardiovascular risk in T2DM patients. This guide focuses on the work of Li et al. (2018), who designed and synthesized a series of NO-releasing dapagliflozin derivatives and evaluated their potential as dual-action anti-diabetic and anti-thrombotic agents.[1]

Synthesis of Nitric Oxide-Releasing Dapagliflozin Derivatives

The synthesis of the target hybrid compounds involves a multi-step process, beginning with the modification of a key intermediate in the dapagliflozin synthesis pathway. A general synthetic scheme is outlined below, based on the strategy described by Li et al. (2018) and reviewed by Balkanski (2021).[1][3]

Logical Flow of Synthesis

The synthesis commences with a protected dapagliflozin intermediate, which undergoes demethylation to expose a phenolic hydroxyl group. This phenol (B47542) is then alkylated with a bromoalkane, followed by hydrolysis to yield an intermediate alcohol. Finally, the target nitric oxide-releasing derivative is obtained through nitration of the terminal hydroxyl group.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Galacto-Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise.[1] One such related substance is Galacto-Dapagliflozin, a stereoisomer of Dapagliflozin.[3][][5][6] Given that impurities can affect the efficacy and safety of the final drug product, regulatory agencies mandate strict control over their levels.[1] Therefore, robust and validated analytical methods for the quantification of this compound are crucial for quality control in drug development and manufacturing.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods for Quantification

The primary analytical techniques for the quantification of Dapagliflozin and its related impurities, including this compound, are chromatography-based methods. These methods offer the necessary specificity and sensitivity to separate and quantify structurally similar compounds.

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of impurities in pharmaceutical substances.[1] Reverse-phase HPLC with UV detection is a common approach for the analysis of Dapagliflozin and its related compounds.[7]

-

Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity.[8][9] This method is particularly suitable for resolving complex mixtures of impurities.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It is often employed for the identification and quantification of impurities at very low levels.

Experimental Protocols

Protocol 1: Quantification of this compound by Reverse-Phase HPLC

This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of this compound in the presence of Dapagliflozin and other related impurities.

1. Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile (B52724), methanol (B129727), and water.

-

Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate).

-

Reference standards for Dapagliflozin and this compound.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 224 nm.[10]

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

Sample Solution: Accurately weigh a sample containing Dapagliflozin and potential impurities and dissolve it in the diluent to a known concentration.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the calibration standards and the sample solution.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time, confirmed by spiking with the reference standard.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

5. System Suitability:

-

Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system.

-

Typical parameters include:

-

Tailing factor for the this compound peak (should be ≤ 2.0).

-

Theoretical plates for the this compound peak (should be ≥ 2000).

-

Resolution between this compound and Dapagliflozin peaks (should be ≥ 1.5).[10]

-

Protocol 2: Quantification of this compound by UPLC

This protocol outlines a UPLC method for the rapid and sensitive quantification of this compound.

1. Instrumentation and Materials:

-

UPLC system with a PDA detector.

-

UPLC column (e.g., Zorbax phenyl column, 50 x 3.0 mm, 1.8 μm).[8]

-

Other materials as listed in Protocol 1.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) in isocratic mode.[8][9]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25°C.[8]

-

Injection Volume: 2 µL.[8]

3. Preparation of Solutions and Analysis Procedure:

-

Follow the procedures described in Protocol 1 for the preparation of solutions and the analysis procedure, adjusting concentrations and volumes as necessary for the increased sensitivity of the UPLC system.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Dapagliflozin and its impurities using HPLC and UPLC methods, which are indicative of the expected performance for this compound analysis.

Table 1: HPLC Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 50-150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Table 2: UPLC Method Validation Parameters for Impurity Quantification [8][9]

| Parameter | Dapagliflozin | Impurities |

| Linearity Range | 30-70 μg/mL | 1-10 μg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | Low µg/mL range | Low µg/mL range |

| Limit of Quantification (LOQ) | Low µg/mL range | Low µg/mL range |

| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |

| Precision (% RSD) | < 2.0% | < 2.0% |

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification.

Caption: Relationship between Dapagliflozin and Impurity Analysis.

References

- 1. alentris.org [alentris.org]

- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 3. alentris.org [alentris.org]

- 5. caymanchem.com [caymanchem.com]

- 6. vsquarelifescience.com [vsquarelifescience.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. seer.ufrgs.br [seer.ufrgs.br]

- 10. scispace.com [scispace.com]

Application Note: Development of a Robust RP-HPLC Method for Enantiomeric Separation of Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Dapagliflozin and its enantiomer. The protocol emphasizes a systematic approach to chiral stationary phase (CSP) screening, mobile phase optimization, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The provided methodologies and protocols are designed to be readily implemented in a quality control or research and development setting for the accurate determination of enantiomeric purity.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[1] As with many pharmaceutical compounds, the stereochemistry of Dapagliflozin is critical to its therapeutic effect and safety profile. The manufacturing process of Dapagliflozin may result in the formation of its unwanted enantiomer as an impurity.[1] Therefore, a robust and reliable analytical method for the separation and quantification of these enantiomers is essential for ensuring the quality and safety of the active pharmaceutical ingredient (API) and final drug product. This application note provides a detailed guide for the development and validation of such a method.

Physicochemical Properties of Dapagliflozin

A thorough understanding of the physicochemical properties of Dapagliflozin is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Chemical Formula | C21H25ClO6 | [2] |

| Molecular Weight | 408.87 g/mol | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [2] |

| UV Absorbance Maxima (λmax) | 220 nm, 224 nm, 227 nm, 234 nm, 237 nm, 278 nm |

RP-HPLC Method Development

The development of a successful chiral separation method involves a systematic screening of chiral stationary phases and optimization of the mobile phase.

Chiral Stationary Phase (CSP) Screening

The selection of an appropriate CSP is the most critical step in chiral method development. A screening approach using a variety of CSPs with different chiral selectors is recommended. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often a good starting point due to their broad applicability.

Recommended Initial CSP Screening:

| Chiral Stationary Phase (CSP) | Type | Potential for Separation |

| Chiralcel® OJ-3R | Cellulose tris(4-methylbenzoate) | Proven effective for Dapagliflozin enantiomers.[1] |

| Chiralpak® AD-H / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | High success rate for a wide range of chiral compounds.[3] |

| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different selectivity compared to AD phases. |

| Cyclodextrin-based CSPs (e.g., CYCLOBOND™) | β-cyclodextrin derivatives | Can provide unique enantioselectivity through inclusion complexation. |

Screening Workflow:

Caption: CSP screening workflow.

Mobile Phase Optimization

Once a promising CSP is identified, the mobile phase composition should be optimized to achieve baseline separation (Resolution (Rs) > 1.5) with good peak shape and a reasonable run time.

Key Parameters to Optimize:

-

Organic Modifier: Acetonitrile and methanol are common choices for reversed-phase chiral HPLC. The type and percentage of the organic modifier significantly impact retention and selectivity.

-

Aqueous Phase: A buffered aqueous phase is often used to control the ionization state of the analyte. Phosphate and borate (B1201080) buffers are common.

-

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[4]

Recommended RP-HPLC Protocol